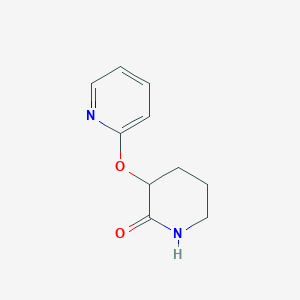

3-(Pyridin-2-yloxy)piperidin-2-one

Description

An Overview of Piperidinone Scaffolds in Chemical Research

The piperidinone core is a privileged scaffold in drug discovery and development, forming the structural basis for a wide array of biologically active compounds. This six-membered nitrogen-containing heterocyclic ring is a common motif in numerous natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial orientation of functional groups that can interact with biological targets such as enzymes and receptors.

Piperidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, and antimicrobial properties. The versatility of the piperidinone ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

The Importance of Pyridin-2-yloxy Moieties in Organic Chemistry

The pyridin-2-yloxy group, an ether linkage to a pyridine (B92270) ring at the 2-position, is a significant functional group in the realm of organic chemistry. The pyridine ring itself is a fundamental aromatic heterocycle found in a vast number of bioactive compounds, including vitamins and alkaloids. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition at biological targets. nih.gov

The "-oxy" linkage provides a flexible yet stable connection, allowing the pyridinyl and the attached chemical entity to orient themselves for optimal interaction with their environment. The electronic properties of the pyridine ring, being electron-deficient, can also influence the reactivity and properties of the entire molecule. The synthesis of molecules containing the pyridin-2-yloxy moiety often involves nucleophilic substitution reactions, highlighting its role as a versatile building block in the construction of complex molecules.

A Look at the Current Research on Analogous Chemical Entities

While specific research on 3-(Pyridin-2-yloxy)piperidin-2-one is not yet widely published, studies on analogous structures provide valuable insights into its potential. For instance, research into a series of 2-(aryloxy)-1-(2-piperidyl)ethanol derivatives has shown that these compounds can act as potent beta-adrenergic antagonists. nih.gov This suggests that the combination of a piperidine (B6355638) ring with an aryloxy group can lead to significant biological activity.

Furthermore, the broader class of piperidinone analogs has been extensively reviewed for a variety of biological applications. These reviews highlight the diverse synthetic strategies employed to create libraries of piperidinone derivatives and their subsequent evaluation for activities such as antimicrobial, antioxidant, and antitumor effects. Similarly, the vast biological activities of pyridine derivatives are well-documented, with applications ranging from antibacterial to antiviral and anti-inflammatory agents. The study of these related compounds underscores the potential for discovering novel biological functions in new combinations of these well-known pharmacophores.

The Scope and Objectives of Future Research on this compound

Given the established importance of both the piperidinone scaffold and the pyridin-2-yloxy moiety, dedicated research into this compound is a logical and promising endeavor. The primary objectives of future research would be to first establish efficient and scalable synthetic routes to this compound.

Once synthesized, a thorough investigation of its physicochemical properties would be necessary. This would be followed by a comprehensive screening for biological activity across a range of assays, guided by the known activities of its constituent parts. For example, based on its structural similarity to other bioactive molecules, it could be evaluated for its potential as a central nervous system agent, an anti-infective, or an anticancer therapeutic.

The exploration of structure-activity relationships (SAR) through the synthesis and testing of a library of analogs would be a critical next step. By modifying the substitution patterns on both the piperidinone and pyridine rings, researchers could systematically probe the structural requirements for any observed biological activity, potentially leading to the development of new therapeutic agents. The table below outlines key data points of interest for initial investigation.

| Research Area | Key Parameters to Investigate |

| Synthesis | Reaction conditions, catalyst, yield, purification methods |

| Spectroscopic Analysis | NMR (¹H, ¹³C), Mass Spectrometry, IR, X-ray crystallography |

| Physicochemical Properties | Solubility, pKa, logP, melting point |

| Biological Screening | Enzyme inhibition assays, receptor binding assays, antimicrobial assays, cytotoxicity assays |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yloxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10-8(4-3-7-12-10)14-9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKXHHYZPSLJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Pyridin 2 Yloxy Piperidin 2 One

Reactivity of the Piperidinone Ring System

The piperidinone ring, a six-membered lactam, possesses several sites amenable to chemical modification. The reactivity of this system is influenced by the presence of the amide functionality and the saturated carbon backbone.

The nitrogen atom of the lactam is a key site for derivatization. While the lone pair on the nitrogen is partially delocalized into the adjacent carbonyl group, it retains sufficient nucleophilicity to participate in various reactions. N-alkylation and N-arylation are common modifications. For instance, reaction with alkyl halides or sulfonates in the presence of a base can introduce a variety of alkyl groups at the nitrogen atom. Similarly, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents. nih.gov

The carbonyl group of the lactam can also be a target for chemical transformation. Reduction of the amide to the corresponding amine can be achieved using strong reducing agents like lithium aluminum hydride, which would yield a 3-(pyridin-2-yloxy)piperidine. This transformation fundamentally alters the scaffold, providing access to a different chemical space.

The carbon atoms of the piperidinone ring can also be functionalized, although this is often more challenging. The α-carbon to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. However, the conditions required for this transformation can sometimes be harsh.

Reactions at the Pyridin-2-yloxy Moiety

The pyridin-2-yloxy group is an electron-rich aromatic system, and its reactivity is characteristic of pyridine (B92270) and its derivatives. The pyridine nitrogen atom can act as a nucleophile and a base. youtube.com It can be protonated in the presence of acids or alkylated with suitable electrophiles to form pyridinium (B92312) salts. youtube.com

The pyridine ring itself can undergo electrophilic aromatic substitution. The directing effect of the ether linkage and the ring nitrogen will influence the position of substitution. However, pyridines are generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com To enhance reactivity, activation of the pyridine ring may be necessary. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially when substituted with electron-withdrawing groups or when a good leaving group is present. researchgate.netosi.lv

Functional Group Interconversions and Modifications

Beyond direct reactions on the two main ring systems, interconversion of the existing functional groups offers further avenues for derivatization. The ether linkage between the piperidinone and pyridine rings is a potential site for cleavage under harsh acidic or basic conditions, although this would lead to the decomposition of the core scaffold.

More subtle modifications can be envisioned. For example, if the pyridine ring were to be substituted with a nitro group, this could be reduced to an amino group, which could then be further functionalized through acylation, alkylation, or diazotization reactions. bldpharm.com Similarly, the introduction of a cyano group on the pyridine ring could be followed by hydrolysis to a carboxylic acid or reduction to an aminomethyl group. mdpi.com

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of the 3-(pyridin-2-yloxy)piperidin-2-one scaffold is crucial for understanding how structural modifications impact its biological activity. SAR studies typically involve modifying the different parts of the molecule: the pyridine ring, the piperidinone ring, and the linker connecting them. nih.govmdpi.comresearchgate.net

Modifications on the Pyridine Ring

Variations on the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. A range of substituents can be introduced to probe these effects.

| Position of Substitution | Type of Substituent | Rationale for Modification |

| 3', 4', 5', 6' | Electron-donating groups (e.g., -CH₃, -OCH₃) | To increase electron density and potentially enhance binding through hydrogen bonding or dipole interactions. |

| 3', 4', 5', 6' | Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) | To alter the pKa of the pyridine nitrogen and introduce new interaction points. |

| 3', 4', 5', 6' | Hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | To explore specific hydrogen bonding interactions with a biological target. |

| 3', 4', 5', 6' | Bulky groups (e.g., -phenyl, -isopropyl) | To probe steric tolerance in a binding pocket. |

| Position of Substitution | Type of Substituent | Rationale for Modification |

| N-1 | Alkyl chains (e.g., -CH₃, -C₂H₅) | To increase lipophilicity and explore hydrophobic interactions. |

| N-1 | Aryl or heteroaryl groups | To introduce additional aromatic interactions. |

| C-4, C-5, C-6 | Alkyl or other small groups | To alter the conformational preferences of the piperidinone ring. |

Variations at the Linker Position

The ether linkage is a critical component of the scaffold, and its modification can provide insights into the optimal orientation and distance between the two ring systems.

| Type of Linker | Rationale for Modification |

| Thioether (-S-) | To replace the oxygen with a sulfur atom, which has different size and electronic properties. |

| Amine (-NH-) | To introduce a hydrogen bond donor and alter the flexibility of the linker. |

| Methyleneoxy (-CH₂-O-) | To increase the distance and flexibility between the two rings. |

By systematically exploring these derivatization strategies, researchers can build a comprehensive understanding of the structure-activity relationships for this class of compounds, paving the way for the design of analogues with improved properties.

Advanced Structural and Conformational Analysis of 3 Pyridin 2 Yloxy Piperidin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of complex organic molecules like 3-(Pyridin-2-yloxy)piperidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed information at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum indicates the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.

For this compound, the expected chemical shifts in the ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the pyridine (B92270) and piperidinone rings. The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), while the piperidinone ring protons will be found in the aliphatic region (typically δ 1.5-4.5 ppm). Similarly, the carbon signals for the pyridine ring will be downfield compared to those of the saturated piperidinone ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H6 | ~8.1-8.2 | Doublet |

| Pyridine-H4 | ~7.6-7.8 | Triplet of doublets |

| Pyridine-H5 | ~6.9-7.1 | Doublet of doublets |

| Pyridine-H3 | ~6.8-6.9 | Doublet |

| Piperidinone-H3 | ~4.5-4.7 | Triplet |

| Piperidinone-H6 | ~3.3-3.5 | Multiplet |

| Piperidinone-H4 | ~2.0-2.2 | Multiplet |

| Piperidinone-H5 | ~1.8-2.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidinone C2 (C=O) | ~170-172 |

| Pyridine C2 | ~162-164 |

| Pyridine C6 | ~147-149 |

| Pyridine C4 | ~138-140 |

| Pyridine C5 | ~118-120 |

| Pyridine C3 | ~112-114 |

| Piperidinone C3 | ~75-78 |

| Piperidinone C6 | ~42-44 |

| Piperidinone C4 | ~28-30 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H3, H4, H5, and H6 of the piperidinone ring, confirming their sequence. It would also show correlations between the coupled protons on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.5-4.7 ppm would correlate with the carbon signal at ~75-78 ppm, assigning them to C3-H3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.comsdsu.edu This is particularly vital for connecting different parts of the molecule. A key correlation in the HMBC spectrum would be between the H3 proton of the piperidinone ring and the C2 carbon of the pyridine ring, confirming the ether linkage between the two ring systems. It is also the primary method for identifying quaternary carbons, such as the carbonyl carbon (C2) and the pyridine C2. magritek.com

EXSY (Exchange Spectroscopy): This experiment can be used to study dynamic processes, such as conformational exchange. If the piperidinone ring is undergoing a slow interconversion between different conformations on the NMR timescale, EXSY could detect this exchange.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. frontiersin.orgresearchgate.net This technique yields accurate data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

An X-ray crystal structure analysis of this compound would confirm the connectivity established by NMR and reveal the specific conformation adopted by the piperidinone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the pyridyloxy substituent.

Illustrative Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

| C3-O-C2(pyridine) bond angle (°) | 118.5 |

Conformational Analysis of the Piperidinone Ring

Chair-Boat Interconversions and Dynamics

Like cyclohexane (B81311), the piperidinone ring can theoretically exist in several conformations, with the most significant being the chair and boat forms. wikipedia.org

Chair Conformation: This is generally the most stable conformation for six-membered rings as it minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds). libretexts.org In this compound, the piperidinone ring is expected to exist predominantly in a chair conformation. The bulky pyridyloxy substituent at the C3 position would preferentially occupy an equatorial position to minimize steric hindrance.

Boat Conformation: The boat conformation is significantly less stable than the chair due to torsional strain from eclipsed bonds and steric repulsion between the "flagpole" hydrogens at the C2 and C5 positions (in a piperidin-2-one structure). ias.ac.inlibretexts.org It is generally considered a high-energy transition state or intermediate during the process of ring flipping, rather than a stable conformer. wikipedia.org

Interconversion Dynamics (Ring Flipping): The piperidinone ring can interconvert between two different chair conformations through a process known as ring flipping. wikipedia.orgnih.gov This process involves passing through higher-energy intermediate conformations, including the twist-boat and the half-chair. wikipedia.org During a ring flip, substituents that were in axial positions move to equatorial positions, and vice versa. The energy barrier for this interconversion determines the rate of the dynamic process. The presence of the sp²-hybridized carbonyl carbon and the adjacent nitrogen atom within the ring introduces some planarity and affects the flexibility and energy barriers of this process compared to a simple cyclohexane ring.

Influence of Substituents on Ring Conformation

In N-acylpiperidines, a phenomenon known as pseudoallylic strain plays a critical role in determining the conformational preference of substituents at the C2 and C6 positions. nih.gov For a substituent at the 3-position, such as the pyridin-2-yloxy group in the title compound, the conformational preference is a result of a balance between several factors, including torsional strain, steric hindrance, and electronic interactions.

Computational studies on related N-acyl-3-substituted piperidines suggest that the piperidin-2-one ring can adopt several low-energy conformations, including chair, twisted-chair, and boat forms. The relative energies of these conformers are highly dependent on the nature of the substituent at the 3-position. For bulky substituents, conformations that minimize steric interactions are generally favored.

In the case of this compound, the pyridin-2-yloxy group can exist in either an axial or equatorial orientation in a chair-like conformation. The preference for one over the other is governed by a combination of 1,3-diaxial interactions and gauche interactions. Theoretical calculations on analogous 3-alkoxy-piperidin-2-ones suggest a complex potential energy surface with several minima corresponding to different ring conformations and orientations of the alkoxy group.

A hypothetical conformational analysis of this compound would involve the consideration of the following possible chair conformers:

Axial Conformer: The pyridin-2-yloxy group occupies an axial position. This conformation might be destabilized by 1,3-diaxial interactions with the axial hydrogen atoms at C5.

Equatorial Conformer: The pyridin-2-yloxy group is in an equatorial position, which is generally expected to be more stable for bulky substituents to avoid 1,3-diaxial strain.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Substituent Orientation | Key Interactions | Predicted Relative Energy (kcal/mol) |

| Chair | Equatorial | Gauche interactions | 0.0 (Reference) |

| Chair | Axial | 1,3-Diaxial interactions | +2.0 - 4.0 |

| Twist-Boat | - | Torsional strain | +4.0 - 6.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Specific computational data for this compound is not currently available in the searched literature.

Chiroptical Properties (if applicable, e.g., Circular Dichroism)

The 3-position of the piperidin-2-one ring in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The study of its chiroptical properties, such as circular dichroism (CD), would be essential for the characterization of its absolute configuration and for understanding its conformational behavior in solution. acs.org

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govwikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used as a "fingerprint" of a specific enantiomer.

For a chiral molecule like this compound, the experimental VCD spectrum can be compared with the theoretically calculated spectra for the (R) and (S) enantiomers. researchgate.net These calculations are typically performed using density functional theory (DFT). A good match between the experimental and calculated spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration.

The chiroptical properties of lactams are influenced by the conformation of the lactam ring and the electronic transitions associated with the amide chromophore. acs.org The n → π* and π → π* transitions of the amide group are inherently chiral in a dissymmetric environment and give rise to characteristic CD signals. The sign and magnitude of these signals are dependent on the puckering of the piperidin-2-one ring and the orientation of the pyridin-2-yloxy substituent.

While no specific chiroptical data for this compound has been reported, studies on other chiral piperidin-2-ones have demonstrated the utility of CD and VCD in stereochemical analysis. acs.org If this compound were to be synthesized in an enantiomerically enriched form, VCD spectroscopy would be the method of choice for the determination of its absolute configuration and for probing its conformational landscape in solution.

Computational and Theoretical Investigations of 3 Pyridin 2 Yloxy Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules. Methodologies such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are routinely employed to investigate various aspects of molecular systems. However, no specific studies applying these methods to 3-(Pyridin-2-yloxy)piperidin-2-one have been found.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become a versatile tool for studying the electronic structure of molecules. Such studies for this compound would be invaluable but are currently unavailable.

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process also yields crucial energetic information, such as the total energy of the system. For this compound, no published data on its optimized geometry or energetics from DFT calculations exist.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. An analysis of the HOMO-LUMO orbitals and their energy gap for this compound has not been reported in the scientific literature.

NBO analysis provides a detailed picture of the bonding and electronic distribution within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. There are currently no NBO analysis data available for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). Such an analysis would shed light on the electronic transitions that occur when this compound interacts with light. To date, no TD-DFT studies have been published for this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are instrumental in understanding the conformational flexibility and intermolecular interactions of a molecule over time. These computational techniques can provide insights into how a molecule might behave in a biological or material science context. A search of the available literature indicates that no molecular modeling or dynamics simulations have been performed on this compound.

Molecular Docking Studies (in silico ligand-target interactions)

There are no published molecular docking studies specifically investigating the interaction of this compound with any biological target. While docking studies have been performed on other molecules containing pyridinone scaffolds to explore their potential as inhibitors for targets like p38-α mitogen-activated protein kinase (MAPK), this specific compound has not been the subject of such in silico analysis.

Pharmacophore Modeling (computational ligand design)

No pharmacophore models have been developed or published that are based on or include this compound. Pharmacophore modeling is a common technique in drug design to identify essential structural features for biological activity. However, this specific molecule has not been utilized in the generation of such models.

Prediction of Chemical Reactivity and Selectivity

A review of the current scientific literature found no specific computational studies aimed at predicting the chemical reactivity or selectivity of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to understand reaction mechanisms and predict reactivity, for instance in the nucleophilic aromatic substitution reactions of similar pyridine (B92270) derivatives. However, no such analyses have been reported for this compound.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical in vitro or in silico data for the chemical compound This compound that aligns with the detailed sections requested.

The search for experimental data—including enzyme activity assays, receptor binding studies, high-throughput screening results, mechanism of action, target identification, and binding affinity kinetics—for this particular molecule did not yield any specific findings. While research exists for structurally related compounds containing pyridine, piperidine (B6355638), or pyridinone scaffolds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of this information as it would not be scientifically accurate to attribute findings from other molecules to the subject compound.

Therefore, it is not possible to provide a scientifically accurate article for "this compound" structured around the requested detailed outline.

Mechanistic and Pre Clinical in Vitro/in Silico Investigations of 3 Pyridin 2 Yloxy Piperidin 2 One

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies (In Vitro)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how specific structural features of a molecule influence its biological activity. Concurrently, Structure-Metabolism Relationship (SMR) studies investigate how these same features affect the molecule's metabolic fate. These in vitro investigations are crucial for optimizing lead compounds into viable drug candidates by enhancing potency and selectivity while improving metabolic stability.

Systematic Exploration of Substituent Effects on Activity

The exploration of substituent effects on the pyridyl and piperidine (B6355638) rings is a key strategy to modulate biological activity. For a scaffold like 3-(pyridin-2-yloxy)piperidin-2-one, researchers would systematically introduce various chemical groups at different positions to probe interactions with the biological target.

For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of the ALK2 receptor, modifications to the primary amine at the 2-position of the pyridine (B92270) ring, which interacts with the kinase hinge region, were critical. Replacing the primary amine with secondary or tertiary amines resulted in decreased potency. acs.org However, substituting the amine with a methyl group led to a highly selective compound, demonstrating that even minor changes can significantly alter the activity profile. acs.org

Similarly, modifications on a related benzyloxy piperidine scaffold showed that altering substituents on both the nitrogen and the ether-linked aryl group significantly impacted activity at the dopamine (B1211576) D4 receptor. The introduction of polar groups like pyridine or imidazopyridine moieties generally improved CNS-related properties. nih.gov

A hypothetical SAR exploration for this compound might involve:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at positions 3', 4', 5', or 6' of the pyridine ring could modulate the electronic properties and binding affinity. Studies on other pyridine-containing compounds show that such substitutions can enhance antiproliferative activity. nih.gov

Substitution on the Piperidin-2-one Ring: Modifying the lactam nitrogen or the available positions on the piperidine ring could influence potency, selectivity, and physical properties. For example, introducing a piperidin-1-yl group onto a pyridine ring in a different series led to a compound with single-digit nanomolar inhibitory activity. acs.org

Table 1: Illustrative SAR Data for Related Pyridine/Piperidine Scaffolds

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 3,5-Diaryl-2-aminopyridines (ALK2 Inhibitors) | Replacement of 2-amino group with a methyl group | Generated a highly BMP selective compound. | acs.org |

| Benzyloxy Piperidines (Dopamine D4 Antagonists) | Addition of 3-methyl to imidazo[1,5-a]pyridine (B1214698) substituent | Generated most potent compound in the series (Ki = 96 nM). | nih.gov |

| 3-Piperidinyl Pyridine Derivatives (CH24H Inhibitors) | Introduction of a piperidin-1-yl group on the pyridine ring | Led to an 8.1 nM inhibitor. | acs.org |

| Pyridine-connected Piperidines | Presence of piperidine with pyridine | Showed lower larvicidal and nematicidal activities compared to thiopyran analogs. | researchgate.net |

In Vitro Metabolic Stability and Metabolite Identification

For a compound like this compound, potential metabolic liabilities would include oxidation of the pyridine or piperidine rings, and hydrolysis of the ether linkage or the lactam ring. In studies of related benzyloxy piperidine analogs, imidazo[1,5-a]pyridine moieties were found to be metabolically less stable, and adding a methyl group to block potential oxidation sites did not improve stability. nih.gov In contrast, replacing a pyridine ring in the drug Rupatadine with a saturated bioisostere led to a dramatic tenfold increase in metabolic half-life in human liver microsomes.

Metabolite identification (MetID) studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are performed on the incubates from stability assays. This helps to pinpoint the exact sites of metabolic modification. For example, theoretical studies on piperidine drug metabolism by Cytochrome P450 enzymes suggest that ring contraction to a pyrrolidine (B122466) product can occur, initiated by N-H bond activation. rsc.org

Table 2: Example Metabolic Stability Data for Related Scaffolds

| Compound/Scaffold | In Vitro System | Finding | Reference |

|---|---|---|---|

| Imidazo[1,5-a]pyridine-substituted piperidines | Human & Mouse Liver Microsomes | The imidazo[1,5-a]pyridine moiety was metabolically unstable. | nih.gov |

| Acetamide-substituted piperidine | Human & Mouse Liver Microsomes | Moderately stable in both human and mouse liver microsomes. | nih.gov |

| 2-Aminopyridine (B139424) Derivatives | Human Liver Microsomes | Metabolic stability of test compounds was measured to assess drug clearance properties. | nih.gov |

In Vitro ADME Principles (e.g., Permeability, Protein Binding)

In addition to metabolic stability, other ADME (Absorption, Distribution, Metabolism, Excretion) properties are evaluated in vitro to predict a compound's pharmacokinetic behavior.

Permeability: A compound's ability to cross biological membranes, such as the intestinal wall, is often assessed using cell-based assays like the Caco-2 model. A recent study on sulfonyl fluoride (B91410) chemical probes found that a novel molecular glue, CPD-2743, had high permeability and lacked efflux in Caco-2 cells, which is a desirable property for an oral drug. rsc.org

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and, therefore, its availability to act on its target. High PPB can limit efficacy.

Aqueous Solubility: Adequate solubility is necessary for absorption and formulation. Modifying a scaffold can have a profound impact; for instance, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold increased aqueous solubility by over tenfold.

Lipophilicity: Often measured as logP or logD, this property influences solubility, permeability, and off-target effects. In a study comparing platinum complexes, introducing a piperidine ligand instead of a pyridine ligand increased the hydrophobicity (logP from -1.84 to -1.16). nih.gov

Chemical Biology Applications of the Scaffold

Scaffolds like pyridyl-piperidine are not only developed as potential therapeutics but also as chemical probes to investigate biological processes. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or in vivo context.

For a scaffold to be a useful chemical probe, it typically needs to be potent, selective, and have well-understood ADME properties. The development of a highly BMP-selective inhibitor from a 2-aminopyridine scaffold is a prime example of creating a tool compound to dissect the physiological roles of BMP versus TGF-β signaling. acs.org

Furthermore, the pyridine moiety itself is a versatile scaffold for biological applications and is found in numerous natural products and FDA-approved drugs. nih.gov Its ability to form hydrogen bonds and its modulated lipophilicity compared to benzene (B151609) make it a valuable component in designing molecules for diverse biological targets. nih.gov Derivatives of the core piperidine structure are also widely used as chemical intermediates in the synthesis of pharmaceuticals and agrochemicals. ijnrd.org

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research could focus on developing efficient, stereoselective, and environmentally benign methods for constructing the 3-(Pyridin-2-yloxy)piperidin-2-one scaffold. Current strategies for similar structures often provide a foundation for this future work.

Advanced Cyclization Strategies: Research into the synthesis of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrano[3,2-c]pyridines, highlights the power of one-pot condensation reactions and intramolecular cyclizations. researchgate.netresearchgate.net Future efforts could adapt these principles, perhaps through a cascade reaction involving a suitable piperidine (B6355638) precursor and a 2-halopyridine derivative. An efficient synthesis for 3-hydroxypiperidin-2-ones has been developed via the difunctionalization of piperidine derivatives, which could serve as a key step toward introducing the pyridin-2-yloxy group. researchgate.net

C-H Functionalization: Modern synthetic methods increasingly utilize direct C-H functionalization to forge new bonds, minimizing the need for pre-functionalized starting materials. Research on the Ru-catalyzed C–H functionalization of N-(pyridin-2-yl)piperidines demonstrates a powerful method for derivatization. researchgate.net A similar approach could be envisioned for the direct coupling of a piperidin-2-one with a pyridine (B92270) N-oxide, a strategy that has been successful in the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. rsc.org

Sustainable Chemistry: A significant goal should be the development of "green" synthetic protocols. This includes using non-toxic solvents, employing catalytic rather than stoichiometric reagents, and designing atom-economical reactions. Iron-catalyzed reductive amination of ω-amino fatty acids to form piperidines represents a move toward more sustainable metal catalysis. nih.gov Applying such principles would be crucial for the environmentally responsible production of this compound and its analogs.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Cascade Reactions | One-pot synthesis from simpler acyclic or heterocyclic precursors. | Increased efficiency, reduced workup steps, operational simplicity. researchgate.net |

| C-H Functionalization | Direct coupling of piperidin-2-one and pyridine moieties. | Atom economy, reduced waste, access to novel derivatives. researchgate.netrsc.org |

| Catalytic Hydrogenation | Stereoselective reduction of a pyridine ring to a piperidine ring. | Access to specific stereoisomers, use of renewable reagents (H2). nih.gov |

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to guide the synthesis and evaluation of new molecules, saving time and resources. For this compound, in silico methods could be pivotal.

Future research should employ molecular docking and dynamics simulations to predict how this compound might interact with various biological targets. For instance, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives used molecular docking to predict binding modes with bacterial ribosomes, guiding the design of potent antibacterial agents. nih.govfrontiersin.org A similar approach could identify potential protein targets for this compound, prioritizing experimental screening. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as analogs are synthesized and tested, accelerating the optimization of lead compounds.

Further Elucidation of Molecular Mechanisms in Biological Systems

The structural similarity of this compound to known bioactive molecules suggests several potential biological activities that warrant investigation.

Antimicrobial Activity: The pyridyl-oxazolidinone scaffold is a known antibacterial pharmacophore. nih.govfrontiersin.org Future studies should screen this compound and its derivatives against a panel of pathogenic bacteria and fungi to determine if the piperidin-2-one core can effectively mimic the oxazolidinone ring.

Enzyme Inhibition: Piperidine derivatives have been successfully developed as inhibitors for a range of enzymes. For example, N-(pyridin-2-yl)piperidine-based ureas have been identified as inhibitors of PCSK9, a protein involved in cholesterol metabolism. nih.gov Similarly, arylpyridin-2-yl guanidine (B92328) derivatives can inhibit MSK1, a kinase involved in inflammatory responses. mdpi.com Investigating the inhibitory potential of this compound against such enzyme classes could reveal new therapeutic avenues.

Receptor Antagonism: A series of pyridin-2-yloxymethyl-piperidine derivatives were designed as potent antagonists of the CCR5 receptor, which is a critical co-receptor for HIV-1 entry into cells. nih.gov This precedent suggests that the pyridin-2-yloxy-piperidine motif could be a valuable starting point for developing new antiviral agents or modulators of other G-protein coupled receptors.

| Related Scaffold | Known Biological Target | Potential Application for this compound |

| 3-(Pyridin-3-yl)-2-oxazolidinones | Bacterial Ribosome | Antibacterial Agents nih.govfrontiersin.org |

| Pyridin-2-yloxymethylpiperidines | CCR5 Receptor | Antiviral (HIV) Agents nih.gov |

| N-(pyridin-2-yl)piperidine Ureas | PCSK9 | Cholesterol-lowering Agents nih.gov |

| 6-Phenylpyridin-2-yl Guanidines | MSK1 Kinase | Anti-inflammatory Agents mdpi.com |

Development of Chemical Probes and Research Tools

Should this compound or its derivatives demonstrate potent and selective activity against a specific biological target, they could be developed into chemical probes. eubopen.org A chemical probe is a small molecule used to study the function of a protein or a biological pathway in cells and organisms. nih.gov

This would involve synthesizing analogs with functionalities suitable for conjugation to reporter tags, such as fluorophores or biotin. Such probes would be invaluable for target validation, imaging protein localization within cells, and identifying protein-protein interactions. The development process would require rigorous testing to ensure the probe retains its selectivity and cellular activity. eubopen.orgnih.gov

Diversification of the this compound Scaffold for New Applications

Systematic diversification of the core scaffold is a proven strategy for discovering new biological functions and optimizing potency. Future work should focus on creating a library of analogs by modifying each component of the molecule.

Piperidine Ring Substitution: Introducing substituents at various positions on the piperidine ring could modulate pharmacokinetic properties and target affinity.

Pyridine Ring Substitution: Adding electron-donating or electron-withdrawing groups to the pyridine ring can alter the electronic properties of the ether linkage and introduce new interactions with a target protein. mdpi.com

Scaffold Hopping and Hybridization: The piperidin-2-one core could be replaced with other lactams (e.g., pyrrolidin-2-one) or opened to form acyclic amides. Furthermore, the scaffold could be hybridized with other pharmacophores. For example, researchers have successfully modulated the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop novel NLRP3 inflammasome inhibitors. researchgate.net This demonstrates how combining privileged structures can lead to compounds with entirely new activities.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Pyridin-2-yloxy)piperidin-2-one in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including gloves, lab coats, and eye protection. Avoid inhalation of vapors by working in a fume hood. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists. Store in tightly sealed containers in a dry, well-ventilated area, away from ignition sources. Refer to Sections 4 (First Aid) and 7 (Storage) of the safety data sheet for detailed protocols .

Q. How can researchers verify the structural purity of this compound after synthesis?

- Methodological Answer : Use high-resolution techniques such as NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and functional groups. Pair this with mass spectrometry (MS) to validate molecular weight. For crystalline samples, employ single-crystal X-ray diffraction (e.g., SHELXL or SHELXS programs) to resolve atomic positions and detect potential impurities. Cross-reference spectral data with literature or databases like PubChem .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

- Methodological Answer : Dichloromethane (DCM) is commonly used as a solvent due to its inertness in nucleophilic substitutions. For reactions involving hydroxyl or amine groups, NaOH in DCM at 0–5°C minimizes side reactions. Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles). Post-synthesis, purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of piperidinone derivatives?

- Methodological Answer : Use differential scanning calorimetry (DSC) to identify thermal transitions (melting points, glass transitions) and powder X-ray diffraction (PXRD) to distinguish lattice parameters. For ambiguous cases, apply SHELXD for phase identification or SHELXE for density modification in twinned crystals. Validate results against computational models (e.g., density functional theory) to confirm energetically stable polymorphs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pesticidal applications?

- Methodological Answer : Synthesize analogs with modifications to the pyridinyloxy or piperidinone moieties (e.g., halogenation, alkylation). Test bioactivity against target organisms (e.g., herbicidal assays for cypyrafluone derivatives). Use molecular docking to predict binding affinities to enzymes like acetolactate synthase (ALS). Correlate electronic effects (Hammett constants) or steric parameters (Taft indices) with activity trends .

Q. How can researchers mitigate electrostatic charge buildup during bulk handling of this compound?

- Methodological Answer : Ground all equipment and use conductive containers to dissipate static charges. Add anti-static agents (e.g., 0.1–0.5% w/w silica) during milling or blending. Monitor environmental humidity (maintain >40% RH) to reduce charge accumulation. Refer to Section 7.1 of safety guidelines for electrostatic precautions .

Data Contradiction and Optimization

Q. Why might yields vary significantly in Suzuki-Miyaura coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from oxygen sensitivity of palladium catalysts or boronic acid purity . Optimize by degassing solvents (N₂/Ar sparging) and using fresh, anhydrous reagents. Screen ligands (e.g., SPhos vs. XPhos) to enhance catalytic efficiency. Characterize byproducts via LC-MS to identify hydrolysis or homocoupling side reactions .

Q. What analytical approaches distinguish between keto-enol tautomerism in piperidinone derivatives?

- Methodological Answer : Perform ¹³C NMR in DMSO-d₆ to observe carbonyl shifts (keto form: ~205–210 ppm; enol: ~170–180 ppm). Use UV-Vis spectroscopy to detect enolic π→π* transitions (~250–300 nm). Confirm via deuterium exchange experiments (enol tautomers show H/D exchange in D₂O) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.